

physicochemical characteristics of Ethyl 3-amino-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: *Ethyl 3-amino-1H-indole-2-carboxylate*

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An In-Depth Technical Guide on Ethyl 3-amino-1H-indole-2-carboxylate

Introduction for Researchers and Drug Development Professionals

Ethyl 3-amino-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole core, a functionality of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The presence of an amino group at the 3-position and a carboxylate at the 2-position makes this molecule a versatile building block for the synthesis of more complex indole derivatives, including potential antagonists for the glycine binding site associated with the NMDA receptor complex.^[1] Its electron-rich nature, however, also contributes to its instability, as it is sensitive to light and air, which can lead to oxidative decomposition.^[1] This guide provides a summary of its key physicochemical characteristics, synthesis protocols, and analytical methodologies.

Physicochemical Characteristics

The fundamental physicochemical properties of **Ethyl 3-amino-1H-indole-2-carboxylate** are summarized below. These characteristics are essential for its handling, characterization, and application in further chemical synthesis.

Property	Value	Source
CAS Number	87223-77-6	[2]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[2]
Molecular Weight	204.23 g/mol	[2] [3]
Physical Form	Solid	
Purity	≥97-98%	[2]
InChI Key	GQXOMZRZCLHBSH-UHFFFAOYSA-N	
Storage Conditions	2-8°C, sealed in dry, dark place	

Experimental Protocols

The synthesis and analysis of **Ethyl 3-amino-1H-indole-2-carboxylate** require specific experimental procedures. The following sections detail a common synthetic route and general analytical methods.

Synthesis of Ethyl 3-amino-1H-indole-2-carboxylates

A robust four-step methodology has been developed for the synthesis of this compound, achieving overall yields of 30-50%.[\[1\]](#) The process begins with commercially available 2-aminobenzonitriles and demonstrates good tolerance for various functional groups.[\[1\]](#)

Step 1: Protection of 2-Aminobenzonitrile

- Objective: To protect the amino group of the starting material to prevent side reactions.
- Procedure: 2-Aminobenzonitriles are protected as benzyl (2-cyanophenyl)carbamates.[\[1\]](#)

Step 2: Conversion to Glycinate Ester

- Objective: To introduce the glycinate side chain.

- Procedure: The protected 2-aminobenzonitrile is reacted with a bromoacetate ester (e.g., ethyl bromoacetate) in the presence of sodium hydride (NaH) to form the corresponding glycinate ester.[\[1\]](#)

Step 3: Intramolecular Cyclization

- Objective: To form the indole ring system.
- Procedure: Sodium hydride is used to promote the intramolecular addition of the glycinate α -carbon to the cyano group at low temperatures.[\[1\]](#) This key step results in the formation of the desired indole core with the 3-amino and 2-carboxylate groups.[\[1\]](#)

Step 4: Deprotection

- Objective: To remove the N-carbamate protecting group to yield the final product.
- Procedure: The N-carbamate group is removed under neutral conditions using Pd-C mediated hydrogenolysis with molecular hydrogen.[\[1\]](#)

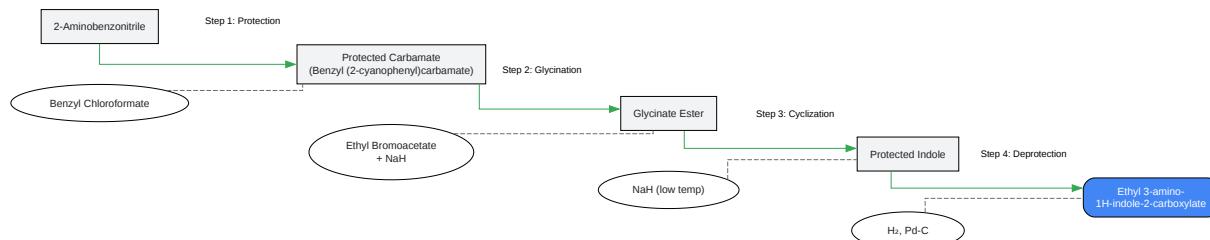
General Analytical Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra are essential for structural confirmation.
 - For related ethyl indole carboxylate structures, ^1H NMR spectra typically show characteristic signals for the ethoxy group ($-\text{OCH}_2\text{CH}_3$) at approximately δ 1.3 ppm (triplet) and δ 4.3 ppm (quartet).[\[4\]](#) The disappearance of the indole NH proton signal can confirm N-alkylation if further reactions are performed.[\[4\]](#) Spectra are commonly recorded on 300-600 MHz spectrometers using solvents like DMSO-d_6 or CDCl_3 .[\[4\]](#)
- Mass Spectrometry (MS):
 - Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of the compound and its fragments.[\[4\]](#)[\[5\]](#)
- Chromatography:

- Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions, typically on silica gel 60 F254 plates, with spots visualized under UV light.[4]
- Flash Chromatography: Purification of the crude product is often performed using flash chromatography on silica gel 60.[4]

Visualized Synthesis Workflow

The following diagram illustrates the four-step synthesis methodology for producing **Ethyl 3-amino-1H-indole-2-carboxylate**, highlighting the key transformations from the starting material to the final product.



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Caption: Four-step synthesis of **Ethyl 3-amino-1H-indole-2-carboxylate**.

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